Clofibrate-d4
Overview
Description
Clofibrate-d4 is a deuterium-labeled derivative of clofibrate, a fibric acid derivative used primarily to treat hypertriglyceridemia and high cholesterol levels. This compound is utilized in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and pharmacokinetics of clofibrate .
Mechanism of Action
Target of Action
Clofibrate-d4, a deuterium-labeled derivative of Clofibrate, primarily targets Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . PPARs are nuclear hormone receptors that play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
This compound, like its parent compound Clofibrate, acts as an agonist of PPARs. It increases the activity of extrahepatic lipoprotein lipase (LL), leading to an increase in lipoprotein triglyceride lipolysis . This action results in the degradation of chylomicrons, conversion of Very Low-Density Lipoproteins (VLDLs) to Low-Density Lipoproteins (LDLs), and conversion of LDLs to High-Density Lipoproteins (HDLs) . This process is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .
Biochemical Pathways
The activation of PPARs by this compound affects several biochemical pathways. The increased activity of lipoprotein lipase leads to enhanced lipoprotein triglyceride lipolysis . This process alters the composition of lipoproteins in the bloodstream, promoting the conversion of VLDLs to LDLs and LDLs to HDLs . This shift can have significant effects on lipid metabolism and cardiovascular health.
Pharmacokinetics
Clofibrate is generally well absorbed from the gastrointestinal tract and displays a high degree of binding to albumin . It is metabolized by the hepatic cytochrome P450 (CYP) 3A4 and primarily excreted via the kidneys . The plasma half-life may increase in individuals with severe renal impairment .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in lipid metabolism. By increasing lipoprotein lipase activity, it promotes the breakdown of triglycerides and the conversion of VLDLs to LDLs and LDLs to HDLs . This shift can lead to decreased serum triglyceride levels and increased HDL levels, potentially beneficial effects for individuals with hyperlipidemia .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of certain pollutants, such as sodium fluoride, can exacerbate oxidative stress and other harmful effects . Clofibrate has been shown to mitigate sodium fluoride-induced toxicity, suggesting that it may offer therapeutic benefits in certain environmental contexts .
Biochemical Analysis
Biochemical Properties
Clofibrate-d4, like its parent compound Clofibrate, interacts with PPARα, a key player in the regulation of lipid metabolism . The activation of PPARα by this compound leads to the transcription of genes related to fatty acid transport, lipid trafficking, and both mitochondrial and peroxisomal fatty acid β-oxidation .
Cellular Effects
This compound influences cell function by modulating lipid metabolism. It reduces elevated serum lipids by decreasing the very low-density lipoprotein fraction rich in triglycerides . This can lead to a decrease in serum cholesterol, particularly in patients whose cholesterol elevation is due to the presence of intermediate-density lipoproteins as a result of Type III hyperlipoproteinemia .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of PPARα. This activation leads to an increase in the activity of extrahepatic lipoprotein lipase, thereby increasing lipoprotein triglyceride lipolysis . This results in the degradation of chylomicrons, conversion of very-low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and LDLs to high-density lipoproteins (HDLs) .
Temporal Effects in Laboratory Settings
Studies on Clofibrate, the parent compound, suggest that it can induce moderate peroxisome proliferation without causing oxidative stress .
Dosage Effects in Animal Models
Studies on Clofibrate have shown that it can reduce high blood pressure and mitigate renal damage associated with fluoride toxicity in rats .
Metabolic Pathways
This compound is involved in lipid metabolism pathways. It activates PPARα, which modulates the gene expression of enzymes involved in fatty acid oxidation .
Subcellular Localization
Given its role as a PPARα agonist, it is likely to be localized in the nucleus where it can influence gene transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clofibrate-d4 involves the incorporation of deuterium atoms into the clofibrate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol-d4 under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of deuterated ethanol and other deuterated reagents is critical in achieving the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Clofibrate-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form clofibric acid-d4.
Reduction: Reduction reactions can convert this compound back to its alcohol form.
Substitution: Nucleophilic substitution reactions can occur at the chloro group of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Clofibric acid-d4
Reduction: 2-(4-chlorophenoxy)-2-methylpropanol-d4
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Clofibrate-d4 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of clofibrate.
Biology: Helps in studying the biological effects and metabolism of clofibrate in living organisms.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of clofibrate.
Comparison with Similar Compounds
Similar Compounds
Gemfibrozil: Another fibric acid derivative used to treat hyperlipidemia.
Fenofibrate: A fibric acid derivative with similar lipid-lowering effects.
Bezafibrate: Another compound in the fibrate class with similar therapeutic uses.
Uniqueness of Clofibrate-d4
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in research. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies. This isotopic labeling helps in understanding the pharmacokinetics and metabolic pathways of clofibrate more accurately compared to its non-labeled counterparts .
Properties
IUPAC Name |
ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHUKKLJHYUCFP-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)OCC)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747366 | |
Record name | Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189654-03-2 | |
Record name | Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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